molecular formula C11H12ClNO3 B2648065 Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate CAS No. 349119-38-6

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate

Cat. No.: B2648065
CAS No.: 349119-38-6
M. Wt: 241.67
InChI Key: JKPZMHQRKVAICD-UHFFFAOYSA-N
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Description

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is an organic compound with the molecular formula C11H12ClNO3 It is known for its unique chemical structure, which includes a chloro-substituted aromatic ring and a carbamoyl formate ester group

Scientific Research Applications

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents or enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with ethyl formate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl formate ester. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl formate group into amines or alcohols.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The chloro-substituted aromatic ring and carbamoyl formate ester group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate can be compared with other similar compounds, such as:

    Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.

    Ethyl [(3-chloro-4-nitrophenyl)carbamoyl]formate:

Properties

IUPAC Name

ethyl 2-(3-chloro-4-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPZMHQRKVAICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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